molecular formula C13H17ClN2 B565550 Tetrahydrozoline-d4 Hydrochloride CAS No. 1246814-66-3

Tetrahydrozoline-d4 Hydrochloride

Cat. No.: B565550
CAS No.: 1246814-66-3
M. Wt: 240.767
InChI Key: BJORNXNYWNIWEY-JRWKTVICSA-N
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Description

Tetrahydrozoline-d4 Hydrochloride is a deuterium-labeled derivative of Tetrahydrozoline Hydrochloride. It is an imidazoline derivative and acts as an alpha-adrenergic agonist, causing vasoconstriction. This compound is widely used in scientific research, particularly in the study of nasal and conjunctival congestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrozoline-d4 Hydrochloride involves the incorporation of deuterium into the Tetrahydrozoline Hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrozoline-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Tetrahydrozoline-d4 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Tetrahydrozoline-d4 Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, reducing blood flow and alleviating congestion. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved include the activation of G-protein-coupled receptors (GPCRs) that regulate vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrozoline-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .

Biological Activity

Tetrahydrozoline-d4 Hydrochloride is a deuterated form of Tetrahydrozoline, an imidazoline derivative primarily used as a topical decongestant. This compound exhibits significant biological activity, particularly as an α-adrenoceptor agonist, which has implications for its therapeutic applications and safety profile.

  • Molecular Formula : C13H17ClN2
  • Molecular Weight : 236.74 g/mol
  • Boiling Point : 393.5ºC at 760 mmHg
  • Melting Point : 197 °C

Tetrahydrozoline-d4 acts primarily as a selective agonist for the α1-adrenergic receptors. This interaction leads to vasoconstriction in ocular and nasal tissues, alleviating symptoms associated with allergic rhinitis and ocular irritation. The compound also crosses the blood-brain barrier, influencing α2-adrenergic receptors, which can result in effects such as hypotension and bradycardia .

Pharmacodynamics

The pharmacological effects of Tetrahydrozoline-d4 can be summarized as follows:

  • Vasoconstriction : Reduces redness in the eyes and nasal congestion.
  • Sympathomimetic Effects : Mimics sympathetic nervous system responses, leading to decreased central sympathetic outflow.
  • Absorption : Rapidly absorbed when administered topically; oral administration leads to systemic effects due to its ability to cross the blood-brain barrier .

Safety and Toxicity

Tetrahydrozoline-d4 is generally considered safe when used topically. However, there are reports of toxicity, particularly in children following accidental ingestion. The lowest published toxic dose (TDLo) for children is noted at 175 mg/kg . Adverse effects can include sedation, hypotension, and bradycardia, especially in cases of overdose.

Research Findings

Recent studies have explored various aspects of Tetrahydrozoline-d4's biological activity:

  • Electrochemical Behavior : A study utilizing screen-printed carbon electrodes modified with copper oxide/zeolite nanostructures demonstrated enhanced detection capabilities for Tetrahydrozoline in biological fluids. The oxidation mechanism involved the nitrogen atom in the imidazoline ring, indicating a complex interaction with the electrode surface .
  • Pharmacokinetics : Following ocular administration of Tetrahydrozoline (0.05%), concentrations in serum ranged from 0.068 to 0.380 ng/mL, with a half-life of approximately 6 hours . This rapid absorption underscores its efficacy but also highlights potential risks when misused.
  • Case Studies : Clinical observations have noted prolonged cardiovascular effects after unintentional ingestion, emphasizing the need for careful monitoring when administering this compound to vulnerable populations such as children .

Data Table: Summary of Biological Activity and Effects

Property Details
Mechanism of Actionα1-adrenergic receptor agonist
Therapeutic UsesDecongestant for nasal and ocular symptoms
AbsorptionRapidly absorbed; crosses blood-brain barrier
Half-life~6 hours
ToxicityTDLo in children: 175 mg/kg
Common Side EffectsHypotension, bradycardia, sedation

Properties

IUPAC Name

4,4,5,5-tetradeuterio-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H/i8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORNXNYWNIWEY-JRWKTVICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)C2CCCC3=CC=CC=C23)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-66-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246814-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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